![molecular formula C15H16N2O3 B2538664 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 883824-25-7](/img/structure/B2538664.png)
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a derivative of pyridazinone, which is a class of heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential biological properties, possibly including analgesic and anti-inflammatory effects, as indicated by similar compounds studied in the provided papers .
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves condensation reactions with active methylene reagents, as seen in the formation of various substituted nicotinates and pyridazinones . For instance, the condensation of 3-oxo-3-phenyl-2-arylhydrazonopropanals with active methylene nitriles yields arylazonicotinates . Similarly, amide derivatives of pyridazinone-related compounds have been prepared and tested for biological activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be substituted at various positions to yield compounds with different properties. The presence of a 3,4-dimethylphenyl group in the compound of interest suggests that it may exhibit unique chemical behavior compared to other pyridazinone derivatives .
Chemical Reactions Analysis
Pyridazinone derivatives are known to undergo various chemical reactions. For example, reactions with hydrazines can yield pyridazinone derivatives, as seen in the preparation of chloropyridazine derivatives . The reactivity of the compound towards different reagents would need to be explored to understand its full range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can vary widely depending on their substitution patterns. For example, amide derivatives of pyridazinone-related compounds have shown analgesic and anti-inflammatory properties . The specific properties of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid would need to be determined experimentally, but it is reasonable to hypothesize that it may share some characteristics with the compounds studied in the provided papers.
科学的研究の応用
Antioxidant Capacity Assessment
A study elucidated the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. This assay, along with DPPH radical-based assays, ranks among the most abundant for assessing antioxidant capacity. The review highlighted specific reactions, such as coupling, which might bias comparisons between antioxidants but affirmed the assay's usefulness with reservations for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) has been the focus of extensive research due to its diverse biological and pharmacological effects. A review highlighted CGA's roles, including antioxidant activity, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's influence on lipid metabolism and glucose regulation in metabolic disorders was also discussed, emphasizing its potential in treating conditions like hepatic steatosis and cardiovascular disease (Naveed et al., 2018).
Analytical Methods for Determining Antioxidant Activity
A critical presentation of tests used to determine antioxidant activity reviewed the advantages and applicability of various assays. It included ORAC, HORAC, TRAP, and TOSC tests based on hydrogen atom transfer, and CUPRAC, FRAP, and DPPH tests based on electron transfer. The review provided insights into the assays' mechanisms, emphasizing the significance of comprehensive testing for antioxidant analysis (Munteanu & Apetrei, 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, has been identified as a key building block chemical. Its versatility in forming drug synthesis intermediates and its role in reducing drug synthesis costs were reviewed. LEV's applications in cancer treatment, medical materials, and other fields underscore its importance in developing cleaner and cost-effective drug synthesis methods (Zhang et al., 2021).
Biotechnological Routes Based on Lactic Acid
The review focused on lactic acid as a biorenewable chemical and its use as a feedstock for green chemistry. It covered the production of potentially valuable chemicals from lactic acid via biotechnological routes, including pyruvic acid, acrylic acid, and 1,2-propanediol. The potential for replacing chemical routes with biotechnological processes to produce lactic acid derivatives was emphasized, pointing towards a more sustainable approach to chemical production (Gao et al., 2011).
特性
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-3-4-12(9-11(10)2)13-5-6-14(18)17(16-13)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIKOYMZOBGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

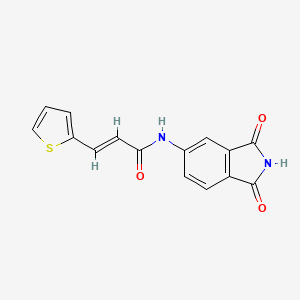
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
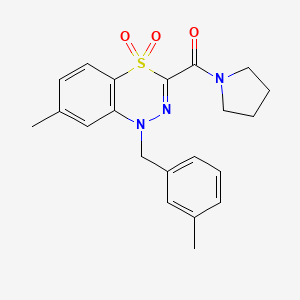
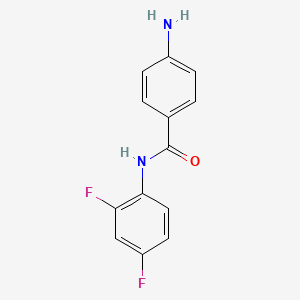
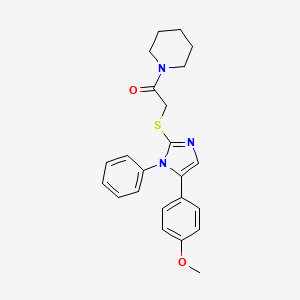

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)
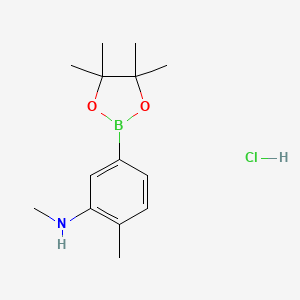
![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)
amino}cyclobutan-1-ol](/img/structure/B2538599.png)
![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)